N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine
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Overview
Description
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of an isopropoxy group and a methoxy group attached to a benzyl ring, along with a prop-2-en-1-amine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine typically involves the reaction of 2-isopropoxy-5-methoxybenzyl chloride with prop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzyl)prop-2-en-1-amine
- N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine
- N-(2-Isopropoxybenzyl)prop-2-en-1-amine
Uniqueness
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine is unique due to the presence of both isopropoxy and methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(5-methoxy-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-5-8-15-10-12-9-13(16-4)6-7-14(12)17-11(2)3/h5-7,9,11,15H,1,8,10H2,2-4H3 |
InChI Key |
MSNIKJAWSGVGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC)CNCC=C |
Origin of Product |
United States |
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